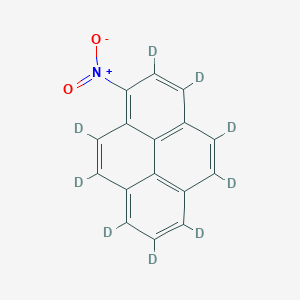

1-Nitropyrene-D9

Overview

Description

1-Nitropyrene-D9 is an organic compound that is a deuterium-labeled derivative of 1-nitropyrene. It is characterized by the substitution of hydrogen atoms with deuterium, resulting in a compound with the molecular formula C16D9NO2. This compound is primarily used as an isotopic tracer in scientific research due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitropyrene-D9 is typically synthesized using isotope labeling techniques. A common method involves the reaction of chloropyrene with sodium deuteride, followed by a nitration reaction to produce this compound . The reaction conditions include:

Reactants: Chloropyrene and sodium deuteride.

Reaction Medium: Anhydrous conditions to prevent unwanted side reactions.

Temperature: Controlled to optimize the yield of the desired product.

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations for safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Nitropyrene-D9 undergoes various chemical reactions, including:

Oxidation: Conversion to nitro derivatives using oxidizing agents.

Reduction: Reduction to amino derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives such as 1-aminopyrene.

Substitution: Formation of halogenated pyrene derivatives.

Scientific Research Applications

Environmental Monitoring

Air Quality Assessment

1-NPyr-D9 is frequently utilized as a surrogate standard in the analysis of nitro-PAHs in atmospheric samples. It helps in quantifying the levels of nitro-PAHs emitted from various sources, including vehicular emissions and industrial processes. For instance, in a study assessing on-road traffic emissions, 1-NPyr-D9 was employed to establish concentration profiles of nitro-PAHs, demonstrating its effectiveness in environmental monitoring protocols .

Water Quality Studies

The compound has also been used to analyze water samples for contamination by nitro-PAHs. Its stability and the ability to be detected at low concentrations make it suitable for assessing environmental pollution levels. Analytical methods involving gas chromatography-mass spectrometry (GC-MS) have been optimized for detecting 1-NPyr-D9 alongside other PAHs in water bodies .

Analytical Chemistry

Method Development

1-NPyr-D9 serves as an internal standard in the development of analytical methods for quantifying nitro-PAHs. Its use enhances the accuracy and reliability of results obtained from complex matrices such as particulate matter and biological samples. Recent studies have reported improved GC-MS methods that incorporate 1-NPyr-D9 for the simultaneous quantification of multiple nitro-PAHs .

Calibration Standards

The compound is crucial for creating calibration standards necessary for quantitative analysis in various matrices. Its deuterated form allows for precise measurements due to its distinct mass spectrum compared to non-deuterated compounds, facilitating accurate quantification of target analytes .

Toxicological Research

Health Risk Assessment

Research involving 1-NPyr-D9 has been pivotal in understanding the health risks associated with exposure to nitro-PAHs. Studies have shown that nitro-PAHs can induce oxidative stress and genotoxicity, making them significant targets in toxicological assessments. The use of 1-NPyr-D9 allows researchers to trace exposure levels and correlate them with potential health effects in populations exposed to contaminated environments .

Biomonitoring Studies

In biomonitoring studies, 1-NPyr-D9 has been utilized to track the metabolic fate of nitro-PAHs in biological systems. Its incorporation into urine analysis has provided insights into the oxidative derivatives formed after exposure, thereby enhancing understanding of human exposure pathways and potential health impacts .

Data Tables

| Application Area | Methodology | Findings/Results |

|---|---|---|

| Air Quality Assessment | GC-MS with 1-NPyr-D9 as standard | Effective quantification of nitro-PAHs |

| Water Quality Studies | Liquid-liquid extraction followed by GC-MS | Detection of low-level contamination |

| Toxicological Research | Urine analysis for oxidative derivatives | Insights into health risks from PAH exposure |

Case Studies

-

Traffic Emissions Study

A comprehensive study on traffic emissions utilized 1-NPyr-D9 to analyze particulate matter collected from urban environments. The results indicated a significant correlation between traffic density and levels of nitro-PAHs, highlighting the compound's role in air quality research . -

Biomonitoring of Urban Populations

In a biomonitoring project assessing urban populations' exposure to PAHs, urine samples were analyzed using 1-NPyr-D9 as an internal standard. The study found elevated levels of oxidative derivatives linked to increased respiratory issues among residents living near industrial areas .

Mechanism of Action

The mechanism of action of 1-Nitropyrene-D9 involves its metabolic transformation in biological systems. Key enzymes, such as cytochrome P450, play a crucial role in the metabolism of 1-nitropyrene, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially causing mutagenic and carcinogenic effects .

Comparison with Similar Compounds

1-Nitropyrene: The non-deuterated form of 1-Nitropyrene-D9.

1-Aminopyrene: A reduction product of 1-nitropyrene.

1,8-Dinitropyrene: A related nitroaromatic compound with two nitro groups.

Comparison: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. Compared to its non-deuterated counterpart, this compound offers improved analytical capabilities in studying metabolic pathways and environmental transformations .

Biological Activity

1-Nitropyrene-D9 (1-NP-D9) is a nitroaromatic compound that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and genotoxicity. This article synthesizes research findings on the biological activity of 1-NP-D9, including its metabolic pathways, genotoxic effects, and implications for human health.

Chemical and Physical Properties

This compound is a labeled derivative of 1-nitropyrene, which is characterized by the presence of a nitro group attached to the pyrene structure. The isotopic labeling (D9) indicates that it contains nine deuterium atoms, which can be used in various analytical techniques to trace metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C16H9D9N2O2 |

| Molecular Weight | 267.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not widely reported |

Metabolism and Activation

The metabolism of 1-NP-D9 involves several enzymatic pathways that lead to the formation of reactive metabolites capable of interacting with cellular macromolecules. Key metabolic steps include:

- Reduction : The initial reduction of 1-NP-D9 leads to the formation of 1-nitrosopyrene (1-NOP), which can further reduce to hydroxylamines.

- Formation of DNA Adducts : Hydroxylamine metabolites can bind to DNA, forming adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), which are critical in understanding its genotoxic potential .

Case Study: Carcinogenicity in Rodent Models

Research has shown that exposure to 1-nitropyrene, including its isotopically labeled forms, can lead to tumor formation in rodent models. A notable study involved administering 2 mg of 1-NP-D9 weekly to Fischer 344 rats, resulting in significant tumor development after prolonged exposure .

Table 2: Tumor Incidence in Rodent Studies

| Study Reference | Dose (mg) | Tumor Type | Incidence (%) |

|---|---|---|---|

| Ohgaki et al., 1982 | 2 | Malignant fibrous histiocytoma | 47% |

| Yamamoto et al., 1987 | Variable | Lung adenomas | 10% |

Genotoxic Effects

The genotoxicity of 1-NP-D9 has been extensively studied. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is probably carcinogenic to humans .

Mechanisms of Genotoxicity

1-NP-D9 induces DNA damage through several mechanisms:

- Oxidative Stress : It generates reactive oxygen species (ROS), leading to oxidative damage.

- Mutagenesis : It causes mutations primarily through frameshift mutations and base substitutions in bacterial and mammalian cells .

Table 3: Types of Mutations Induced by 1-NP-D9

| Mutation Type | Description |

|---|---|

| Frameshift Mutations | Caused by polymerase slippage |

| Base Substitutions | Primarily GC-TA transitions |

| Chromosomal Aberrations | Micronucleus formation observed |

Environmental Impact and Remediation

The persistence and toxicity of 1-nitropyrene compounds in the environment pose significant risks. Studies have explored various remediation techniques, including biological degradation methods that utilize microbial metabolism to reduce concentrations of nitropyrenes in contaminated soils .

Table 4: Remediation Techniques for 1-Nitropyrene

| Technique | Effectiveness (%) |

|---|---|

| Biological Remediation | Up to 80% removal |

| Chemical Oxidation | Varies based on conditions |

| Thermal Treatment | Effective but energy-intensive |

Q & A

Basic Questions

Q. What safety protocols are critical when handling 1-Nitropyrene-D9 in laboratory settings?

- Methodology: Use mechanical exhaust or fume hoods to minimize inhalation risks . Wear NIOSH/EN 166-compliant safety glasses, impervious gloves, and air-purifying respirators. Avoid dust generation during weighing or transfer . Store at room temperature in sealed containers under adequate ventilation . For spills, avoid dry sweeping; use wet methods or HEPA-filtered vacuums .

- Rationale: The compound is a suspected carcinogen and requires stringent exposure controls due to its toxicity profile .

Q. How should researchers validate the purity of this compound for trace analysis studies?

- Methodology: Employ fused silica gas chromatography (GC) coupled with negative ion atmospheric pressure ionization mass spectrometry (API-MS) to confirm isotopic purity (>98 atom% D) and detect impurities . Cross-reference with certified standards (e.g., CDN D-5234) .

- Rationale: High isotopic purity ensures accuracy in environmental or metabolic tracer studies .

Q. What are the key considerations for designing toxicity assays involving this compound?

- Methodology: Use in vitro models (e.g., bacterial mutagenicity tests) to assess genotoxicity. For in vivo studies, apply dose-response frameworks aligned with OSHA and WHMIS classifications, noting its designation as a "very toxic substance" under U.S. and Canadian regulations . Include deuterated controls to distinguish metabolic byproducts from endogenous compounds .

- Rationale: Regulatory classifications emphasize its carcinogenic potential, necessitating rigorous bioassay design .

Q. Why is this compound preferred as an internal standard in nitro-PAH analysis?

- Methodology: Its deuterated structure minimizes isotopic interference during GC-MS or LC-MS quantification of non-deuterated analogs (e.g., 1-nitropyrene) in complex matrices like diesel exhaust particulate matter . Validate recovery rates using Soxhlet extraction with dichloromethane (200 cycles) to account for PM adsorption .

- Rationale: Deuterated analogs provide stable isotopic tracking, improving quantification accuracy in environmental samples .

Q. How can researchers mitigate matrix interference when analyzing this compound in biological samples?

- Methodology: Implement solid-phase extraction (SPE) with activated carbon cartridges to isolate nitro-PAHs from lipids and proteins . Optimize API-MS parameters (e.g., ionization voltage) to suppress background noise from co-eluting metabolites .

- Rationale: Complex biological matrices (e.g., blood, urine) require selective cleanup to achieve sub-ppb detection limits .

Advanced Questions

Q. How can extraction efficiency be improved for this compound adsorbed on particulate matter (PM)?

- Methodology: Increase Soxhlet extraction cycles to >200 using dichloromethane, as PM from biodiesel blends (e.g., B20, B100) exhibits stronger adsorption affinity . Monitor recovery via deuterated surrogate spikes (e.g., chrysene-d12) .

- Rationale: Higher biodiesel content in fuel increases PM’s organic carbon fraction, requiring prolonged extraction to overcome matrix binding .

Q. What analytical strategies resolve co-eluting isomers (e.g., 1- vs. 4-nitropyrene) in GC-MS workflows?

- Methodology: Utilize high-resolution GC columns (e.g., 60 m × 0.25 mm ID, 0.25 µm film) paired with selective ion monitoring (SIM) for m/z 247 (this compound) and m/z 247 (4-nitropyrene). Confirm identities via retention index matching against certified standards .

- Rationale: Structural analogs share similar fragmentation patterns, necessitating chromatographic resolution for accurate identification .

Q. How should researchers address discrepancies in reported toxicological data for this compound?

- Methodology: Conduct comparative meta-analyses of in vitro/in vivo studies, focusing on metabolic activation pathways (e.g., nitroreductase activity). Replicate conflicting experiments under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

- Rationale: Variability in metabolic models (e.g., S9 liver fractions) may explain divergent mutagenicity results .

Q. What experimental designs are optimal for long-term ecotoxicology studies of this compound?

- Methodology: Use mesocosm systems to simulate environmental degradation under UV exposure, quantifying deuterated vs. non-deuterated nitro-PAH persistence. Apply QSAR models to predict bioaccumulation potential based on logP (2.94) and solubility data .

- Rationale: Lack of ecological data necessitates predictive modeling and controlled degradation studies .

Q. How can researchers validate method reproducibility for this compound quantification across laboratories?

- Methodology: Implement interlaboratory trials using harmonized SOPs (e.g., EPA Method 8270E) and shared reference materials. Report relative standard deviations (RSD) for intra-/inter-day precision and recovery rates in spike-recovery tests .

- Rationale: Standardization is critical for regulatory compliance and cross-study comparability .

Properties

IUPAC Name |

1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLPDGCPYIVHP-LOIXRAQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.